N-[(1S,2S)-2-Methyl-2-{[5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CVN45502 is a selective hypocretin (orexin) receptor 1 antagonist. It has shown significant potential in reducing food intake and body weight in mouse models of obesity . The compound’s chemical formula is C19H19F3N8O, and it has a molar mass of 432.411 g·mol−1 .
準備方法
The preparation of CVN45502 involves synthetic organic chemistry techniques. Specific reaction conditions and industrial production methods are detailed in patents and scientific literature, which describe the preparation of pharmaceutically acceptable salts and crystalline forms of the compound .
化学反応の分析
CVN45502 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the trifluoromethyl group, can lead to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
CVN45502 has several scientific research applications, including:
Chemistry: Used as a model compound to study selective receptor antagonism.
Biology: Investigated for its effects on hypocretin (orexin) receptors and related pathways.
Industry: Potential applications in the development of weight management drugs.
作用機序
CVN45502 exerts its effects by selectively antagonizing hypocretin (orexin) receptor 1. This receptor is involved in regulating appetite and energy balance. By blocking this receptor, CVN45502 reduces the signaling that promotes food intake, leading to decreased body weight in animal models .
類似化合物との比較
CVN45502 is unique due to its selective antagonism of hypocretin (orexin) receptor 1. Similar compounds include other orexin receptor antagonists, such as:
Suvorexant: A dual orexin receptor antagonist used for the treatment of insomnia.
Lemborexant: Another dual orexin receptor antagonist used for insomnia.
Compared to these compounds, CVN45502 is specifically targeted towards weight management and obesity treatment, highlighting its uniqueness in the field of metabolic research .
特性
分子式 |
C19H19F3N8O |
---|---|
分子量 |
432.4 g/mol |
IUPAC名 |
N-[(1S,2S)-2-methyl-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]cyclopentyl]-3-(triazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C19H19F3N8O/c1-18(29-15-11-24-14(10-25-15)19(20,21)22)6-2-5-13(18)28-17(31)16-12(4-3-7-23-16)30-26-8-9-27-30/h3-4,7-11,13H,2,5-6H2,1H3,(H,25,29)(H,28,31)/t13-,18-/m0/s1 |
InChIキー |
UNZFNWZMBMDMAR-UGSOOPFHSA-N |
異性体SMILES |
C[C@@]1(CCC[C@@H]1NC(=O)C2=C(C=CC=N2)N3N=CC=N3)NC4=NC=C(N=C4)C(F)(F)F |
正規SMILES |
CC1(CCCC1NC(=O)C2=C(C=CC=N2)N3N=CC=N3)NC4=NC=C(N=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。